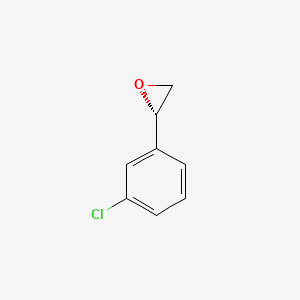

(R)-(+)-3-氯苯乙烯氧化物

概述

描述

“®-(+)-3-Chlorostyrene oxide” is a chiral compound that is commercially available . It is also known as “®-(+)- (3-Chlorophenyl)oxirane” and has the molecular formula C8H7ClO . It is used as an intermediate for the synthesis of 4-aminopiperidine based human β3-adrenergic receptor (AR) agonists .

Synthesis Analysis

The synthesis of metal oxides, which could be related to the synthesis of “®-(+)-3-Chlorostyrene oxide”, typically involves various routes such as the solid-state reaction route, the Pechini route, the combustion route, and the precipitation route . The synthesis of nanoparticles using plant or microorganism-mediated processes is also an emerging trend .

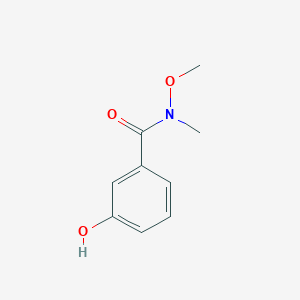

Molecular Structure Analysis

The molecular structure of “®-(+)-3-Chlorostyrene oxide” can be represented by the SMILES string Clc1cccc(c1)[[email protected]@H]2CO2 . The InChI key for this compound is YVMKRPGFBQGEBF-QMMMGPOBSA-N . The molecular weight of this compound is 154.59 .

Physical And Chemical Properties Analysis

“®-(+)-3-Chlorostyrene oxide” has a refractive index of n20/D 1.551 (lit.) and a density of 1.214 g/mL at 25 °C (lit.) . It has a boiling point of 67-68 °C/1 mmHg (lit.) .

科学研究应用

对映纯 3-氯苯乙烯氧化物的合成: 该化合物对于合成手性药物至关重要,特别是具有抗肥胖和抗糖尿病活性的 β-肾上腺素受体激动剂。已经报道了合成光学活性 (R)-3-氯苯乙烯氧化物的方法,突出了其在药物开发中的重要性 (崔和赵,2000 年).

β-肾上腺素受体激动剂的前体: (R)-3-氯苯乙烯氧化物的前体 (R)-2-氯-1-(间氯苯基)乙醇用于制备多种 β3-肾上腺素受体激动剂 (夏、林和陈,2012 年).

合成中的绿色化学: 使用环氧化物水解酶对外消旋对氯苯乙烯氧化物进行对映选择性水解,例证了“绿色化学”方法。该方法允许以高纯度制备两种对映异构体,它们是合成生物活性靶标(如 (R)-Eliprodil)的宝贵构件 (Manoj 等人,2001 年).

酶促转化: 已经探索了使用马铃薯环氧化物水解酶对消旋苯乙烯氧化物衍生物进行生物水解。这一过程对于合成间位和对位氯苯乙烯二醇衍生物至关重要,这些衍生物在合成各种生物活性分子中很重要 (Monterde 等人,2004 年).

先进材料应用: 除其在制药中的应用外,(R)-(+)-3-氯苯乙烯氧化物在材料科学中也具有相关性。例如,对石墨烯片的研究涉及粘合剂的应用,例如 π-π 粘合剂,它可以增强还原氧化石墨烯片等材料的机械和电气性能。这对航空航天和柔性电子产品中的应用具有影响 (Wan 等人,2018 年).

安全和危害

“®-(+)-3-Chlorostyrene oxide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is toxic if inhaled, may cause genetic defects, and may cause cancer .

作用机制

Target of Action

It is known that similar compounds often interact with enzymes such as halohydrin dehalogenase .

Mode of Action

This interaction could potentially alter the biochemical pathways within the cell .

Biochemical Pathways

It is known that similar compounds can influence various pathways, including those involved in oxidative stress and redox reactions .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Similar compounds have been shown to cause changes at the molecular level, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-3-Chlorostyrene oxide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

(2R)-2-(3-chlorophenyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKRPGFBQGEBF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335382 | |

| Record name | (R)-(+)-3-Chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-3-Chlorostyrene oxide | |

CAS RN |

62600-71-9 | |

| Record name | (R)-(+)-3-Chlorostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

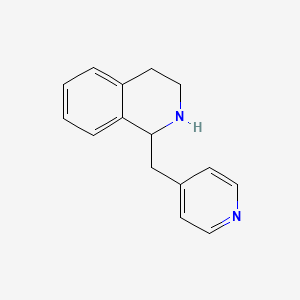

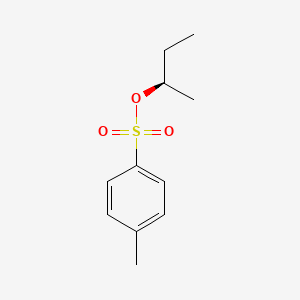

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (R)-3-Chlorostyrene oxide considered an important intermediate in pharmaceutical synthesis?

A: (R)-3-Chlorostyrene oxide is a crucial chiral precursor in the synthesis of various pharmaceutical compounds. Specifically, it serves as a key intermediate in producing several β3-adrenergic receptor agonists. [, ] These agonists exhibit promising anti-obesity and antidiabetic properties, making (R)-3-Chlorostyrene oxide highly relevant for developing novel therapeutics in these areas. []

Q2: What are the common synthetic approaches to obtain enantiomerically pure (R)-3-Chlorostyrene oxide?

A2: Several methods have been explored to synthesize optically active (R)-3-Chlorostyrene oxide. Some of the reported methods include:

- Asymmetric dihydroxylation: This approach involves the asymmetric dihydroxylation of 3-chlorostyrene followed by chemical transformations to yield (R)-3-Chlorostyrene oxide with high enantiomeric excess (ee). []

- Enzymatic resolution: This technique utilizes enzymes to selectively resolve racemic mixtures of 3-chlorostyrene bromohydrin. Subsequent treatment with a base can then yield enantiomerically pure (R)-3-Chlorostyrene oxide. []

- Hydrolytic kinetic resolution: This method employs chiral catalysts, such as salen complexes, to kinetically resolve racemic (R)-3-Chlorostyrene oxide, achieving enantiomeric purity. []

Q3: Can you describe a practical and scalable synthesis of (R)-3-Chlorostyrene oxide?

A: A practical synthesis of (R)-3-Chlorostyrene oxide starts with 3-chloroethylbenzene as the starting material. [] While specific details of this synthesis are not provided in the abstract, it suggests a potentially more efficient and scalable approach compared to earlier methods. This route may be more suitable for large-scale production of (R)-3-Chlorostyrene oxide, which is crucial for meeting the demands of pharmaceutical development and manufacturing.

Q4: How is (R)-3-Chlorostyrene oxide quantified in bulk chemicals?

A: Liquid chromatography/mass spectrometry (LC/MS) is a powerful analytical technique used for quantifying (R)-3-Chlorostyrene oxide in bulk chemicals. [] The method typically involves separating (R)-3-Chlorostyrene oxide from other components in the mixture using liquid chromatography, followed by detection and quantification using mass spectrometry. Atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly employed for sensitive detection. This validated method ensures accurate determination of (R)-3-Chlorostyrene oxide content, which is crucial for quality control in pharmaceutical manufacturing.

Q5: What are the challenges in developing a scalable synthetic route for intermediates like (R)-3-Chlorostyrene oxide?

A: Developing a scalable route for synthesizing chiral intermediates like (R)-3-Chlorostyrene oxide often presents several challenges. [] These challenges may include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate](/img/structure/B3042401.png)

![Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B3042412.png)